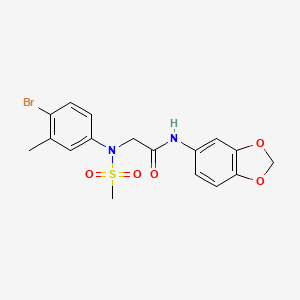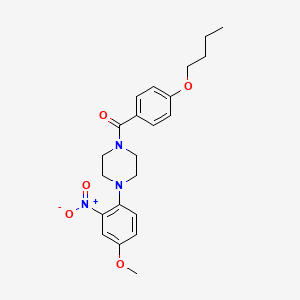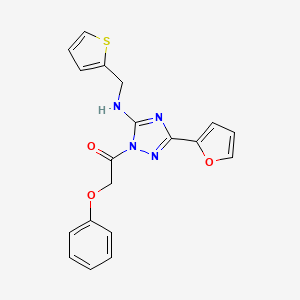![molecular formula C23H20ClN3O B4233452 N-(4-chlorophenyl)-N'-[2-(1H-indol-3-yl)-2-phenylethyl]urea](/img/structure/B4233452.png)
N-(4-chlorophenyl)-N'-[2-(1H-indol-3-yl)-2-phenylethyl]urea
Descripción general
Descripción
N-(4-chlorophenyl)-N'-[2-(1H-indol-3-yl)-2-phenylethyl]urea, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of histone deacetylase (HDAC) inhibitors, which have been shown to have anti-tumor and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-N'-[2-(1H-indol-3-yl)-2-phenylethyl]urea involves the inhibition of HDAC enzymes, which are responsible for the removal of acetyl groups from histone proteins. This results in the accumulation of acetylated histones, which leads to changes in gene expression and cell differentiation. N-(4-chlorophenyl)-N'-[2-(1H-indol-3-yl)-2-phenylethyl]urea has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-N'-[2-(1H-indol-3-yl)-2-phenylethyl]urea has been shown to have a number of biochemical and physiological effects. It has been shown to induce the expression of genes involved in cell differentiation and apoptosis, while inhibiting the expression of genes involved in cell proliferation and survival. It has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. In addition, N-(4-chlorophenyl)-N'-[2-(1H-indol-3-yl)-2-phenylethyl]urea has been shown to have anti-angiogenic effects, which may contribute to its anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorophenyl)-N'-[2-(1H-indol-3-yl)-2-phenylethyl]urea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for further studies. It has also been extensively studied, with a large body of literature on its potential therapeutic applications. However, N-(4-chlorophenyl)-N'-[2-(1H-indol-3-yl)-2-phenylethyl]urea also has some limitations for lab experiments. It has been shown to have low solubility in water, which may limit its use in some assays. In addition, it has been shown to have off-target effects on other enzymes, which may complicate its interpretation in some experiments.
Direcciones Futuras
There are several future directions for research on N-(4-chlorophenyl)-N'-[2-(1H-indol-3-yl)-2-phenylethyl]urea. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of N-(4-chlorophenyl)-N'-[2-(1H-indol-3-yl)-2-phenylethyl]urea. Another area of interest is the identification of biomarkers that can predict the response to N-(4-chlorophenyl)-N'-[2-(1H-indol-3-yl)-2-phenylethyl]urea in cancer patients. In addition, the combination of N-(4-chlorophenyl)-N'-[2-(1H-indol-3-yl)-2-phenylethyl]urea with other anti-cancer agents, such as chemotherapy and immunotherapy, is an area of active research. Finally, the use of N-(4-chlorophenyl)-N'-[2-(1H-indol-3-yl)-2-phenylethyl]urea in other diseases, such as neurodegenerative disorders and infectious diseases, is an area of emerging interest.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-N'-[2-(1H-indol-3-yl)-2-phenylethyl]urea has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor effects in various cancer cell lines, including leukemia, breast cancer, and prostate cancer. It has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases, such as rheumatoid arthritis and asthma.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)-2-phenylethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O/c24-17-10-12-18(13-11-17)27-23(28)26-14-20(16-6-2-1-3-7-16)21-15-25-22-9-5-4-8-19(21)22/h1-13,15,20,25H,14H2,(H2,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMGFCWXGHNJCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)NC2=CC=C(C=C2)Cl)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(2,6-dimethylphenoxy)ethoxy]-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride](/img/structure/B4233371.png)
amino]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4233377.png)
![2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4233390.png)
![N-(4-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4233392.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4233398.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-3-piperidinecarboxamide](/img/structure/B4233400.png)
![methyl 2-({[(5-{2-[(4-fluorobenzoyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4233417.png)


![N-(3-chloro-4-methylphenyl)-3-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}propanamide](/img/structure/B4233431.png)


![2-[cyclohexyl(methyl)amino]-5-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B4233454.png)